2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . This compound has been synthesized and characterized in various studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Molecular Structure Analysis
The molecule of this compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .
Chemical Reactions Analysis
The synthesized compounds were tested for their in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .
Scientific Research Applications
Anti-Inflammatory Activity
The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in cancer research and treatment.
Anti-HIV Activity
Coumarin derivatives have also shown anti-HIV activities . This implies that the compound could be explored for its potential use in HIV treatment.
Antibacterial and Antifungal Activity
The compound could potentially have antibacterial and antifungal properties, as these have been observed in studies on coumarin derivatives .
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant effects . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in the treatment of blood clotting disorders.
Antioxidant Activity
Hydroxycoumarins have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that the compound could potentially be used in the treatment of diseases related to oxidative stress.
Application in the Pharmaceutical Industry
The compound could have immense significance for the creation of new hybrid molecules in the pharmaceutical industry .
Application in the Design of Smart Materials
The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state. The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibitantimicrobial activity , and some have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to inhibit bacterial dna gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition can lead to the death of the bacteria.
Biochemical Pathways
The inhibition of bacterial dna gyrase can disrupt the dna replication process, leading to the cessation of bacterial growth .
Result of Action
Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains . Some of them have also exhibited dopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity , which could potentially influence mood and behavior.
Future Directions
The synthesized compounds have shown significant inhibitory activity against the growth of tested bacterial strains , suggesting potential for further development as antimicrobial agents. Additionally, the wide range of biological activities exhibited by coumarins and related derivatives suggests potential for further exploration in various therapeutic applications .
properties
IUPAC Name |
2-methyl-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZHEDSUBVXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.